![molecular formula C6H11N B1296546 7-Azabicyclo[4.1.0]heptane CAS No. 286-18-0](/img/structure/B1296546.png)
7-Azabicyclo[4.1.0]heptane
描述
7-Azabicyclo[4.1.0]heptane, also known as nor-tropane, is a bicyclic organic compound with the molecular formula C6H11N. It is a structural analog of tropane and is characterized by a nitrogen atom incorporated into a bicyclic ring system. This compound is of significant interest in various fields such as pharmaceuticals, analytical chemistry, and neurobiology.
准备方法
Synthetic Routes and Reaction Conditions: 7-Azabicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the cyclopropanation of aza-1,6-enynes under transition-metal-free conditions. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation . Another method involves the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines, followed by deprotection .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production.
化学反应分析
Types of Reactions: 7-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions.
Reduction: Reduction reactions can lead to the formation of different functionalized derivatives.
Substitution: The nitrogen atom in the bicyclic ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other radical initiators.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products: The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in different applications .
科学研究应用
7-Azabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in neurobiology.
Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting the central nervous system.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 7-Azabicyclo[4.1.0]heptane involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic ring system can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound is particularly known for its effects on neurotransmitter systems, making it a valuable tool in neurobiological research .
相似化合物的比较
Tropane: A structurally similar compound with a nitrogen atom in a different position.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Uniqueness: 7-Azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
IUPAC Name |
7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINLIZUFVHTMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338463, DTXSID70870494 | |
| Record name | 7-Azabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_52743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-18-0 | |
| Record name | 7-Azabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Azabicyclo[4.1.0]heptane?
A1: this compound has a molecular formula of C6H11N and a molecular weight of 97.16 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for analyzing the structure and stereochemistry of this compound derivatives. Long-range coupling constants in 1H NMR spectra provide insights into the conformation of these compounds. [] Additionally, analysis of NMR spectra, particularly the chemical shifts and coupling patterns of protons in the 2-substituted derivatives, helps in determining the stereochemistry of the aziridine ring fusion to the cyclohexane ring. []
Q3: How do nucleophiles react with this compound?
A3: this compound, due to the strained nature of the aziridine ring, readily undergoes ring-opening reactions with various nucleophiles. For example, 2-, 3-, or 4-(2-(methylamino)ethyl)pyridine can act as nucleophiles, attacking the aziridine ring and leading to the formation of substituted cyclohexanediamine derivatives. [, ]
Q4: Can this compound be used as a building block for synthesizing more complex molecules?
A4: Yes, the reactivity of this compound makes it a valuable synthon in organic synthesis. For instance, it can be utilized to synthesize trans-2-(1-aryl-1-methylethyl)cyclohexylamines. [] The reaction involves ring-opening of an N-protected this compound derivative with alpha-potassium isopropylarenes, followed by deprotection.
Q5: Are there any stereochemical aspects to consider in reactions involving this compound?
A5: Yes, the stereochemistry of this compound and its derivatives plays a crucial role in their reactivity and applications. [, , , ] For example, the aziridination of cyclohex-2-enols with specific reagents proceeds with high stereoselectivity, favoring the syn addition to the hydroxy group. [] This stereoselectivity is attributed to the directing influence of the hydroxyl group during the aziridination process.
Q6: Can the nitrogen atom in this compound be functionalized?
A6: Yes, the nitrogen atom in this compound can be functionalized with various groups, leading to derivatives with altered reactivity and properties. [, , , , ] Common N-protecting groups include tosyl (p-toluenesulfonyl) and p-iodobenzenesulfonyl. These protecting groups can be introduced to modulate the reactivity of the aziridine ring and can be later removed to yield the free amine.
Q7: Have computational methods been employed to study this compound?
A7: Yes, quantum chemical calculations, specifically using the B3LYP method, have been employed to study the mechanism of cycloaddition reactions involving this compound derivatives. [] These calculations revealed that a stepwise pathway is preferred over a concerted one for the cycloaddition process.
Q8: Is this compound a stable compound?
A8: While this compound is a reactive molecule due to the strained aziridine ring, its stability can vary depending on the substituents and conditions. [] N-protected derivatives tend to be more stable than the free amine. Further research is needed to fully characterize the stability of this compound and its derivatives under various conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


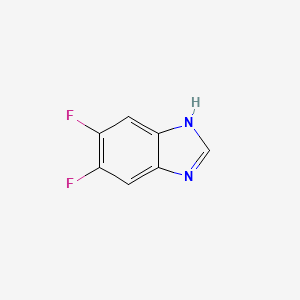
![Thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B1296465.png)
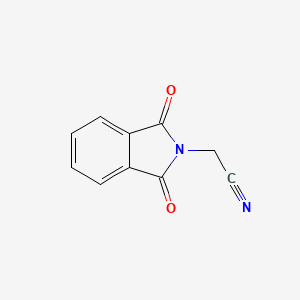
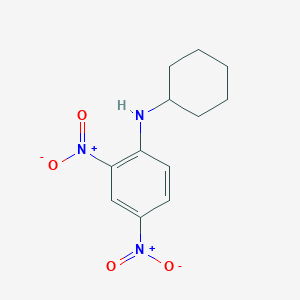
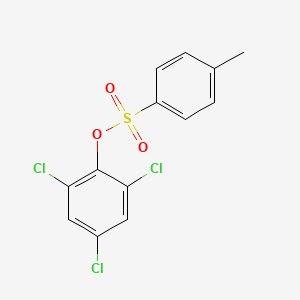
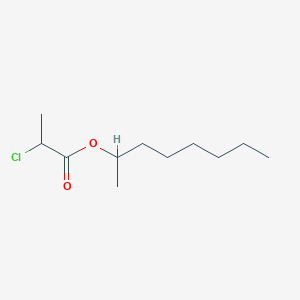

![Tetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1296475.png)
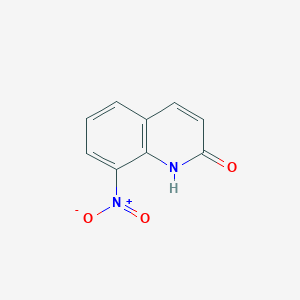
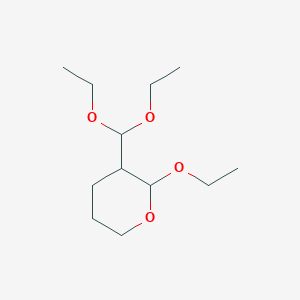
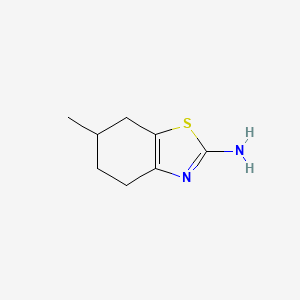
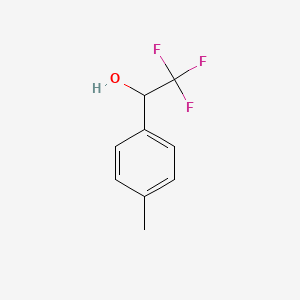
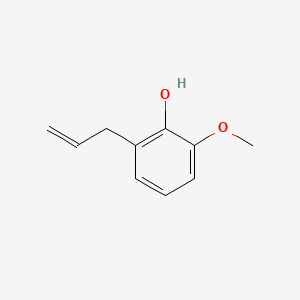
![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
